1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one
Description
Properties
IUPAC Name |
S-[(4-phenylmethoxyphenyl)methyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-13(17)19-12-15-7-9-16(10-8-15)18-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXWAEIXMMPSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)benzyl chloride.
Reaction with Thiol: The 4-(benzyloxy)benzyl chloride is then reacted with ethanethiol in the presence of a base such as sodium hydroxide to form the corresponding sulfanyl derivative.
Oxidation: The sulfanyl derivative is oxidized using an oxidizing agent like hydrogen peroxide to yield this compound.
Chemical Reactions Analysis
1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one exhibit significant antimicrobial properties. A study demonstrated that certain analogues showed promising activity against a range of bacterial strains, suggesting potential for development as antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapy . The mechanism appears to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation.
Enzyme Inhibition
Another promising application is in the inhibition of specific enzymes related to metabolic disorders. For instance, compounds derived from this compound have been evaluated as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in type 2 diabetes and obesity .
Building Block for Complex Molecules
The compound serves as an important building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in the synthesis of more complex organic molecules. For example, it can participate in nucleophilic substitution reactions and cross-coupling reactions to form new carbon-carbon bonds .
Synthesis of Thioether Derivatives
The presence of the sulfanyl group allows for the synthesis of thioether derivatives, which have applications in pharmaceuticals and agrochemicals. These derivatives can exhibit enhanced biological activity compared to their non-sulfur-containing counterparts.
Polymer Chemistry
In materials science, this compound can be utilized in the development of polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Nanomaterials
Recent studies have explored the use of this compound in the synthesis of nanomaterials. Its ability to stabilize metal nanoparticles makes it a candidate for applications in catalysis and sensor technology.
Case Study 1: Antimicrobial Efficacy
A research team synthesized several derivatives of this compound and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as alternative antimicrobial agents.
Case Study 2: Cancer Cell Apoptosis Induction
In another study focusing on cancer treatment, researchers treated human breast cancer cell lines with varying concentrations of this compound. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, highlighting its potential role as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cell proliferation and survival . By inhibiting EGFR-TK, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among related compounds include:
- Sulfur linkage type (sulfanyl vs. sulfonyl).
- Substituents on the phenyl ring (e.g., benzyloxy, halogen, morpholine).
- Additional functional groups (e.g., piperazine, azo linkages).
Table 1: Structural Comparison of Selected Compounds
*Sulfanyl linkage inferred from substituent chemistry.
Physicochemical Properties
- Physical State : The target compound is likely a solid (analogous to sulfanyl derivatives in ), whereas 1-{4-[(2,2-difluoroethyl)sulfanyl]phenyl}ethan-1-one is a liquid .
- Melting Points : Sulfonyl derivatives (e.g., 1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one) often exhibit higher melting points due to increased polarity (e.g., 33% yield as a colorless oil in ).
- Solubility : Sulfanyl groups generally enhance lipophilicity compared to sulfonyl groups, which may improve membrane permeability in drug design contexts .
Table 2: Physicochemical Data
*Predicted based on structural analogs.
Biological Activity
1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one, also known as a benzyloxy-substituted ethanone derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H14O2S. The compound features a benzyloxy group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing benzyloxy moieties. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The presence of the bulky benzyloxy group has been associated with enhanced inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the development of certain cancers such as breast and lung cancer .
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antiproliferative | TBD | |
| Lapatinib (control) | EGFR/HER2 inhibitor | 0.05 |
Antimicrobial Activity
The antimicrobial properties of similar sulfanyl compounds have been documented, with some exhibiting significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that substitutions at the para-position can significantly influence antibacterial efficacy . Compounds with electron-donating groups tend to show enhanced activity.
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. The benzyloxy group facilitates interactions with target proteins, potentially leading to inhibition of key enzymes involved in tumor growth and bacterial resistance mechanisms.
Case Studies
Case Study 1: Anticancer Evaluation
In a study evaluating the antiproliferative effects of various derivatives against colon cancer cell lines, it was found that compounds with a benzyloxy substituent showed enhanced potency compared to their unsubstituted counterparts. The mechanism was linked to inhibition of EGFR signaling pathways .
Case Study 2: Antimicrobial Testing
A series of sulfanyl derivatives were tested for antimicrobial activity against multiple pathogens. The results indicated that compounds similar to this compound exhibited significant activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .
Q & A
Q. Key Considerations :
- Purification often requires column chromatography due to byproducts from competing oxidation/reduction reactions .
- Yields can vary (40–75%) depending on solvent polarity and temperature control .
Advanced: How do computational methods aid in predicting the reactivity of this compound?
Methodological Answer:
Computational studies provide insights into:
- Electrophilic Reactivity : Density Functional Theory (DFT) calculations reveal electron-deficient regions at the ketone carbonyl, making it susceptible to nucleophilic attacks (e.g., Grignard reagents) .
- Sulfanyl Group Stability : Molecular dynamics simulations predict susceptibility to oxidation, forming sulfoxides or sulfones under aerobic conditions .
- Substituent Effects : QSPR models quantify the electron-donating effect of the benzyloxy group, which stabilizes the aromatic ring and modulates reaction rates in electrophilic substitution .
Q. Example Workflow :
Optimize geometry using Gaussian09 with B3LYP/6-311+G(d,p).
Calculate Fukui indices to identify reactive sites .
Basic: What spectroscopic techniques are used for characterization?
Methodological Answer:
- NMR :
- IR : Strong C=O stretch at ~1700 cm⁻¹ and S–C absorption at 650–750 cm⁻¹ .
- X-ray Crystallography : Resolves bond lengths (e.g., C–S = 1.81 Å) and confirms stereochemistry .
Validation : Compare experimental data with simulated spectra from tools like ACD/Labs or ChemDraw .
Advanced: What are the challenges in analyzing reaction mechanisms involving the sulfanyl group?
Methodological Answer:
Challenges include:
- Transient Intermediate Detection : Sulfur-centered radicals formed during oxidation require time-resolved EPR or stopped-flow UV-Vis spectroscopy .
- Competing Pathways : Sulfanyl groups can undergo both nucleophilic substitution (SN²) and elimination (E2) under basic conditions. Kinetic isotope effects (KIEs) and Hammett plots differentiate pathways .
- Byproduct Identification : LC-MS/MS is critical for detecting sulfoxides (m/z +16) or disulfides (dimerization) .
Case Study :
In oxidation studies, monitor sulfoxide/sulfone ratios using HPLC with a C18 column and MeOH:H₂O (70:30) mobile phase .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) based on structural analogs .
- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with oxidizing agents (e.g., H₂O₂) to prevent exothermic sulfone formation .
- Storage : Under nitrogen at 2–8°C in amber glass to prevent photodegradation .
Q. Emergency Protocols :
- Skin contact: Wash with 10% NaHCO₃ solution .
- Spills: Neutralize with activated carbon and dispose as hazardous waste .
Advanced: How does the benzyloxy group influence the compound’s electronic structure?
Methodological Answer:
The benzyloxy group acts as an electron-donating substituent:
- Resonance Effects : Enhances electron density on the aromatic ring, stabilizing carbocation intermediates in Friedel-Crafts reactions .
- Steric Effects : The bulky benzyl group hinders para-substitution, directing electrophiles to meta positions (confirmed by NOESY NMR) .
- Redox Behavior : Lowers oxidation potential of the sulfanyl group by 0.3 V compared to non-substituted analogs (cyclic voltammetry data) .
Experimental Validation :
Compare Hammett σ⁺ values for benzyloxy (-0.34) vs. methoxy (-0.27) to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
